

Absence of Artifacts in ^{82}Se Decay Spectra: A Comparative Analysis of Leading Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Selenium-82**

Cat. No.: **B081159**

[Get Quote](#)

A detailed comparison of experimental methodologies and data from the NEMO-3, CUPID-0, and SuperNEMO experiments confirms the successful suppression and modeling of background artifacts in the search for the double beta decay of **Selenium-82** (^{82}Se). These experiments employ distinct techniques to achieve remarkably low background levels, providing high-confidence measurements of the two-neutrino double beta decay ($2\nu\beta\beta$) half-life and setting stringent limits on the neutrinoless mode ($0\nu\beta\beta$).

The search for neutrinoless double beta decay is a critical endeavor in particle physics, offering a unique window into the nature of neutrinos. The observation of this rare decay would prove that neutrinos are their own antiparticles (Majorana particles) and could provide information on the neutrino mass scale. However, the extreme rarity of this process necessitates an unprecedented level of background suppression to avoid the misinterpretation of spurious signals, or artifacts, as evidence of new physics. This guide provides a comparative overview of the strategies employed by three leading experiments in the search for the double beta decay of ^{82}Se : NEMO-3, its successor SuperNEMO, and CUPID-0.

Comparative Performance of ^{82}Se Double Beta Decay Experiments

The performance of these experiments in measuring the $2\nu\beta\beta$ half-life and setting limits on the $0\nu\beta\beta$ half-life of ^{82}Se is summarized below. The consistency of the $2\nu\beta\beta$ measurements across different experimental techniques provides strong evidence for the robustness of their background models and the absence of significant uncorrected artifacts in their spectra.

Parameter	NEMO-3	CUPID-0	SuperNEMO (Demonstrator)
Detector Technology	Tracking Calorimeter (Wire Chamber + Plastic Scintillators)	Scintillating Bolometers ($Zn^{82}Se$ crystals)	Tracking Calorimeter (Improved version of NEMO-3)
^{82}Se Mass	0.93 kg	~5.2 kg	6.11 kg
Energy Resolution (FWHM at $Q\beta\beta \approx 3$ MeV)	~14-17% / $\sqrt{E(MeV)}$	~20 keV	Goal: ~7% / $\sqrt{E(MeV)}$
$2\nu\beta\beta$ Half-life (T1/22ν)	$[9.39 \pm 0.17(stat) \pm 0.58(syst)] \times 10^{19}$ yr [1] [2]	$[8.69 \pm 0.05(stat) \pm 0.09/-0.06(syst)] \times 10^{19}$ yr [3][4]	-
0νββ Half-life Limit (T1/20ν)	$> 2.5 \times 10^{23}$ yr (90% C.L.) [1][2]	$> 4.6 \times 10^{24}$ yr (90% C.I.) [5][6]	Expected Sensitivity: $> 6.5 \times 10^{24}$ yr (90% C.L.) after 2.5 years [7] [8]
Background Index in ROI for 0νββ (counts/keV·kg·yr)	$\sim 0.44 \pm 0.13$ (for ^{100}Mo) [9]	$\sim 10^{-4}$ [10][11][12]	Goal: No background events in 2.5 years [13]
Key Background Rejection Method	Topological reconstruction of two- electron events. [2][14]	α -particle rejection via simultaneous heat and light detection. [10][11][12][15]	Enhanced topological reconstruction and ultra-high radiopurity. [13][16][17]

Experimental Protocols for Artifact Suppression

The confirmation of the absence of artifacts in the ^{82}Se decay spectra relies on a multi-faceted approach encompassing detector design, material selection, active and passive shielding, and sophisticated data analysis techniques.

NEMO-3: Topological Event Identification

The NEMO-3 experiment, located at the Modane Underground Laboratory (LSM), pioneered the use of a tracking calorimeter to unambiguously identify double beta decay events.[14][18]

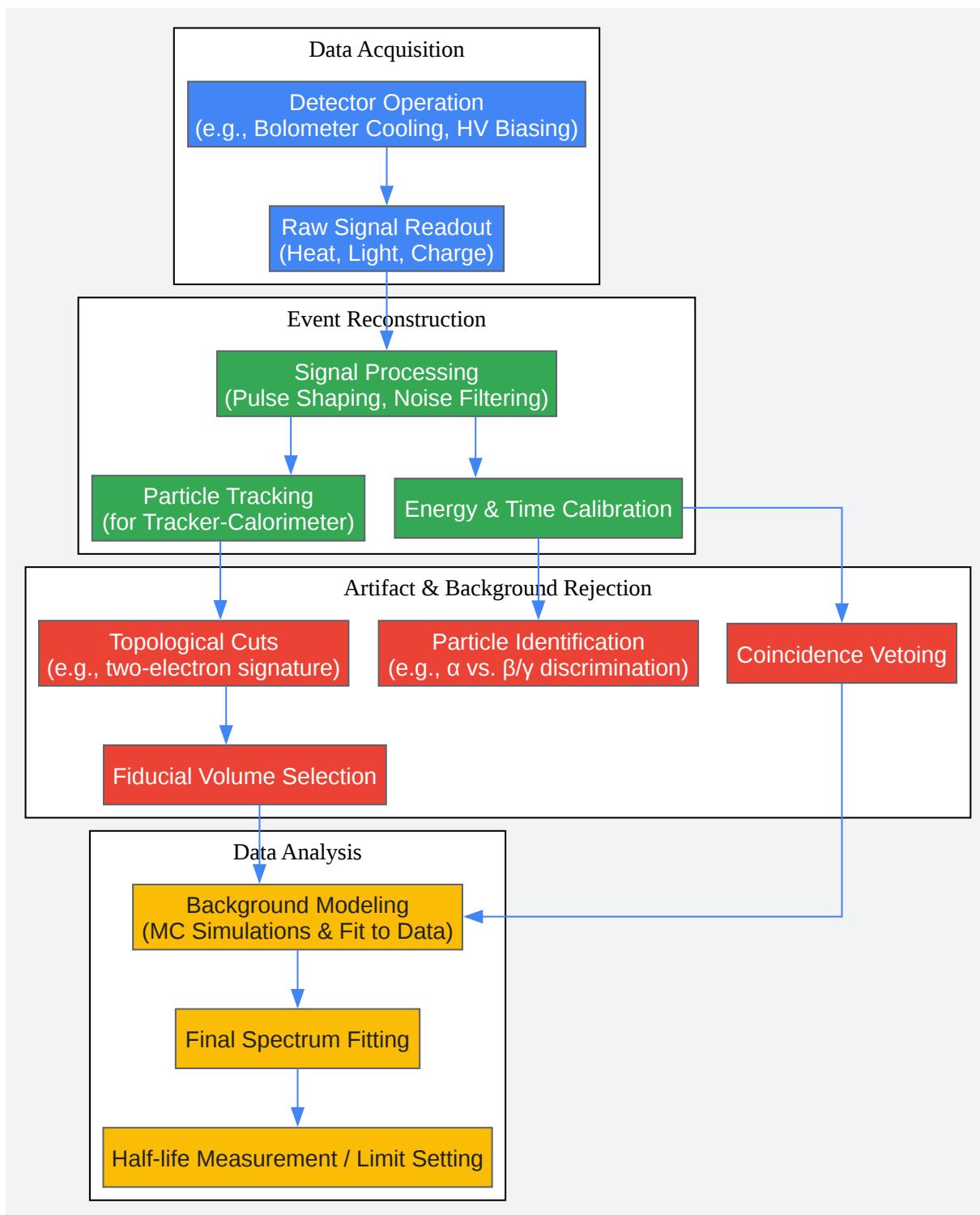
- **Detector Design:** The detector consisted of a cylindrical array of thin source foils, including 0.93 kg of ^{82}Se , surrounded by a tracking volume of Geiger-mode drift cells and a calorimeter made of plastic scintillator blocks coupled to photomultiplier tubes.[7][19]
- **Artifact Rejection:** The key to NEMO-3's background rejection was its ability to reconstruct the topology of each event. A genuine double beta decay event is characterized by two electron tracks originating from a common vertex in the source foil and depositing their energy in the calorimeter. This allowed for the rejection of background from single electrons, gamma rays, and alpha particles.[2][14] A 25 Gauss magnetic field was used for charge identification.[7]
- **Background Control:** The main sources of background were natural radioactivity from the detector materials and surrounding rock, as well as radon gas within the detector.[20] Extensive material screening and a radon-free air flushing system were employed to mitigate these backgrounds. The remaining backgrounds were carefully measured and modeled.[21]

CUPID-0: Active Background Discrimination

The CUPID-0 experiment, located at the Gran Sasso National Laboratories (LNGS), utilized an array of scintillating bolometers to achieve an extremely low background environment.

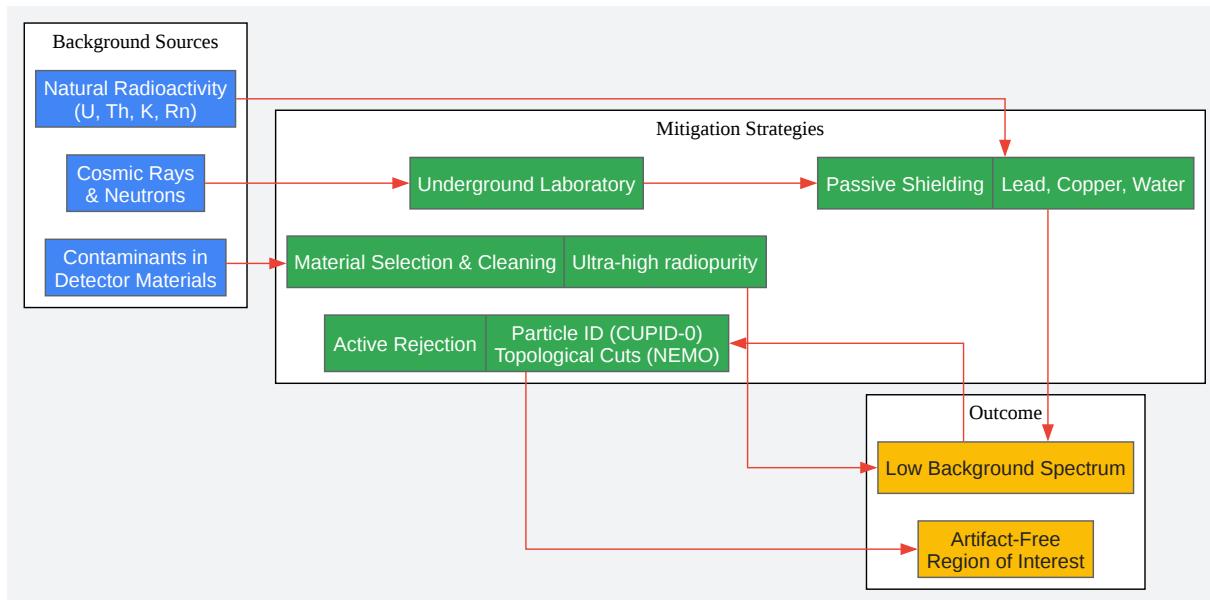
- **Detector Technology:** CUPID-0 consisted of an array of 26 zinc selenide (ZnSe) crystals, with 24 of them enriched in ^{82}Se .[22] These crystals were operated as cryogenic calorimeters at temperatures of a few millikelvin.[23] The key innovation was the simultaneous measurement of the heat (phonon) signal and the scintillation light produced by particle interactions.[24][25]
- **Artifact Rejection:** The light-to-heat ratio is different for different types of particles. This allowed for highly efficient discrimination between electron/gamma events (the signal) and alpha particles, which are a major source of background in the region of interest for $0\nu\beta\beta$ decay. This powerful particle identification capability resulted in the lowest background ever measured in this energy region for a thermal detector.[10][11][12][15]
- **Background Modeling:** A comprehensive background model was developed, identifying and quantifying the contributions from various sources, including primordial radionuclides in the

detector and surrounding materials, as well as cosmogenic activation.[10][11][12] This detailed understanding of the background is crucial for confirming the absence of unexpected artifacts in the signal region.


SuperNEMO: The Next Generation of Tracking Calorimetry

The SuperNEMO experiment, the successor to NEMO-3, is currently in its demonstrator phase at the LSM.[18] It builds upon the successful tracker-calorimeter technique with significant improvements aimed at achieving a "zero-background" experiment.

- Enhanced Design: The SuperNEMO demonstrator module contains 7 kg of ^{82}Se .[16] It features an improved energy resolution of the calorimeter (goal of ~7% FWHM at 1 MeV) and a more sophisticated tracking system.[14][16]
- Stringent Radiopurity: A primary focus of SuperNEMO is the reduction of background through an extensive material selection and purification program. The goal is to achieve ultra-radiopure source foils with activities below 2 $\mu\text{Bq}/\text{kg}$ for ^{208}Tl and 10 $\mu\text{Bq}/\text{kg}$ for ^{214}Bi .[17] All detector components undergo rigorous screening for radioactive contaminants.[13]
- Background Goal: The design goal for the demonstrator is to have no background events in the $0\nu\beta\beta$ region of interest after 2.5 years of operation.[13] This will be achieved through the combination of topological event reconstruction and extremely low intrinsic radioactivity.


Visualizing the Path to an Artifact-Free Spectrum

The following diagrams, generated using the DOT language, illustrate the workflow for achieving and confirming an artifact-free decay spectrum in a typical double beta decay experiment, and the logical relationship between different background suppression strategies.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for artifact-free spectrum analysis.

[Click to download full resolution via product page](#)

Caption: Logic of background suppression strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [1806.05553] Final results on ^{82}Se double beta decay to the ground state of ^{82}Kr from the NEMO-3 experiment [arxiv.org]

- 2. researchgate.net [researchgate.net]
- 3. Measurement of the $2\nu\beta\beta$ Decay Half-Life of ^{82}Se with the Global CUPID-0 Background Model [art.torvergata.it]
- 4. Measurement of the $2\nu\beta\beta$ Decay Half-Life of ^{82}Se with the Global CUPID-0 Background Model [unige.iris.cineca.it]
- 5. [2206.05130] Final Result on the Neutrinoless Double Beta Decay of ^{82}Se with CUPID-0 [arxiv.org]
- 6. Final Result on the Neutrinoless Double Beta Decay of ^{82}Se with CUPID-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. [1506.05825] Result of the search for neutrinoless double- $\beta\beta$ decay in ^{100}Mo with the NEMO-3 experiment [arxiv.org]
- 10. [1904.10397] Background Model of the CUPID-0 Experiment [arxiv.org]
- 11. [PDF] Background model of the CUPID-0 experiment | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Background constrains of the SuperNEMO experiment for neutrinoless double beta-decay searches [inis.iaea.org]
- 14. NEMO 3: the goals, results and legacy – CERN Courier [cerncourier.com]
- 15. Background model of the CUPID-0 experiment [unige.iris.cineca.it]
- 16. researchgate.net [researchgate.net]
- 17. Experiment [supernemo.org]
- 18. SuperNEMO [supernemo.org]
- 19. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 20. researchgate.net [researchgate.net]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. CUPID-0 reveals the dynamics of the two-neutrino double-beta decay of Se-82 - LNGS [lngs.infn.it]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]

- 25. scispace.com [scispace.com]
- To cite this document: BenchChem. [Absence of Artifacts in ^{82}Se Decay Spectra: A Comparative Analysis of Leading Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081159#confirming-the-absence-of-artifacts-in-se-decay-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com